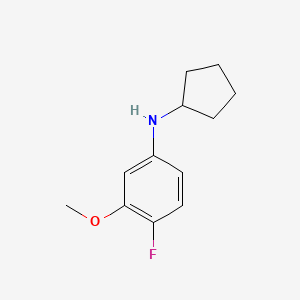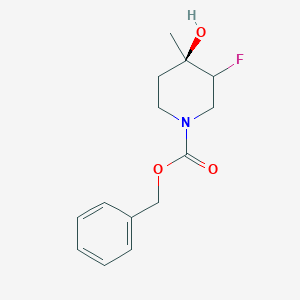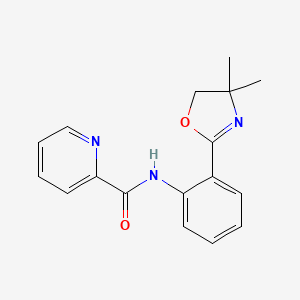
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide is a research compound with the molecular formula C21H19N3O2 and a molecular weight of 345.4 g/mol. This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The oxazole ring and picolinamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: Similar structure but with a quinoline moiety instead of picolinamide.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Contains two oxazole rings linked by an ethane bridge.
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate: An intermediate used in the synthesis of other compounds.
Uniqueness
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide is unique due to its combination of an oxazole ring and picolinamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-17(2)11-22-16(20-17)12-7-3-4-8-13(12)19-15(21)14-9-5-6-10-18-14/h3-10H,11H2,1-2H3,(H,19,21) |
InChI Key |
YEKMGTXYCLFJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


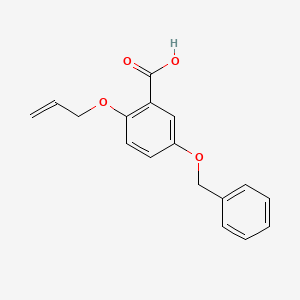
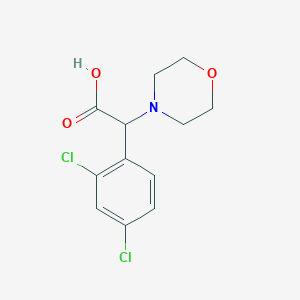


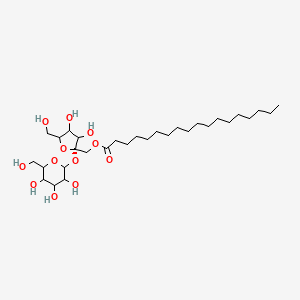
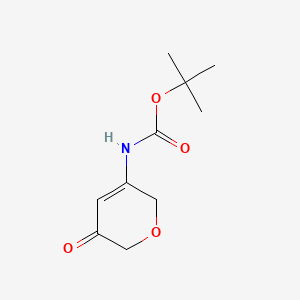
![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)

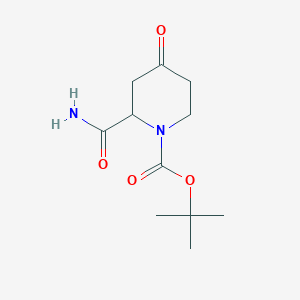

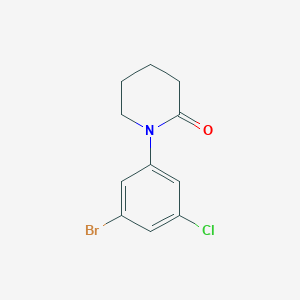
![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)
